Bromo-PEG8-t-butyl ester
Overview
Description
Bromo-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid .
Scientific Research Applications
Bromo-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
Target of Action
Bromo-PEG8-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in the this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which allows for further chemical reactions to occur.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific biological context and the molecules it is linked to.
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the t-butyl protected carboxyl group in this compound can be deprotected under acidic conditions , suggesting that changes in pH could impact its function. Additionally, its solubility in aqueous media suggests that it may be more effective in such environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bromo-PEG8-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. The compound interacts with various enzymes, proteins, and other biomolecules through its bromide group, which facilitates nucleophilic substitution reactions. This interaction is crucial for the modification of proteins and peptides, enabling the study of protein-protein interactions, enzyme activity, and other biochemical processes .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins involved in signaling pathways can alter the downstream effects, leading to changes in gene expression and metabolic activities. The hydrophilic nature of the PEG spacer also enhances the solubility and distribution of the compound within the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to bind with various biomolecules. This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the modification of proteins and peptides by this compound can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under specific conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that this compound can have lasting effects on cellular functions, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the optimal dosage for research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. This modification can lead to changes in the overall metabolic activity within cells, affecting energy production, biosynthesis, and other essential functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances the solubility and distribution of the compound, allowing it to reach various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modifying target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modify target proteins and peptides within specific cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into the PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a bromide group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Carboxyl Protection: The carboxyl group is then protected using t-butyl chloroformate (t-Boc) in the presence of a base such as triethylamine (TEA) to form the t-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromide.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the free carboxyl group, which can be further used for bioconjugation
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG4-t-butyl ester
- Bromo-PEG6-t-butyl ester
- Bromo-PEG12-t-butyl ester
Uniqueness
Bromo-PEG8-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG8 spacer offers sufficient hydrophilicity while maintaining the compound’s ability to undergo nucleophilic substitution and deprotection reactions efficiently. This makes it particularly suitable for applications requiring high solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYTZDPNRZUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45BrO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154672 | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623792-00-6 | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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